An In-depth Technical Guide to the Physical and Chemical Properties of Dodecanedioic Acid
An In-depth Technical Guide to the Physical and Chemical Properties of Dodecanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dodecanedioic acid (DDDA), a saturated C12 α,ω-dicarboxylic acid, is a versatile chemical compound with significant industrial and research applications. Its unique molecular structure, featuring a long aliphatic chain capped by two carboxylic acid functional groups, imparts a distinct set of physical and chemical properties. This guide provides a comprehensive overview of these properties, detailed experimental protocols for their determination, and an exploration of the reactivity and applications of DDDA.
Physical Properties of Dodecanedioic Acid
Dodecanedioic acid is typically a white crystalline solid or powder at room temperature.[1][2] The long hydrocarbon chain makes it a relatively non-volatile and stable compound. A summary of its key physical properties is presented in Table 1.
Table 1: Physical Properties of Dodecanedioic Acid
| Property | Value | Reference(s) |
| Molecular Formula | C12H22O4 | [2][3] |
| Molecular Weight | 230.30 g/mol | [2][3] |
| Appearance | White crystalline powder or flakes | [2] |
| Melting Point | 127-129 °C | [2][4] |
| Boiling Point | 245 °C at 10 mmHg | [2][4] |
| Density | 1.15 g/cm³ | [4] |
| Flash Point | 220 °C | [4] |
| Vapor Pressure | 21 mmHg at 222 °C | [4] |
| Water Solubility | < 0.1 g/L at 20 °C | [4] |
| CAS Number | 693-23-2 | [3] |
Chemical Properties of Dodecanedioic Acid
The chemical behavior of dodecanedioic acid is dictated by its two carboxylic acid groups and the long methylene chain. It is a stable compound but is incompatible with strong oxidizing agents and reducing agents.[2][4] Thermal decomposition can lead to the release of carbon monoxide and carbon dioxide.[5]
Table 2: Chemical Properties of Dodecanedioic Acid
| Property | Value/Information | Reference(s) |
| pKa (Predicted) | 4.48 ± 0.10 | [4][6] |
| Solubility in Organic Solvents | Soluble in ethanol (0.1 g/mL), ether, hot methanol, hot toluene, and hot acetic acid. | [4][7] |
| Incompatible Materials | Strong oxidizing agents, reducing agents, bases. | [4][7] |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO2) upon thermal decomposition. | [5] |
| pH | 5 (aqueous suspension at 20 °C) | [4] |
Experimental Protocols
Determination of Melting Point
Objective: To determine the melting point range of a solid sample of dodecanedioic acid.
Methodology (Capillary Method):
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Sample Preparation: A small amount of dry dodecanedioic acid is finely crushed into a powder. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the closed end, to a height of about 1-2 mm.
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Apparatus Setup: The capillary tube is attached to a thermometer with a rubber band or a dedicated holder, ensuring the sample is level with the thermometer bulb. The assembly is then placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated digital apparatus).
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Heating: The apparatus is heated gently. The heating rate should be slow, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
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Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.
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Purity Assessment: A sharp melting range (e.g., 0.5-1.0 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of dodecanedioic acid.
Determination of Solubility
Objective: To qualitatively determine the solubility of dodecanedioic acid in various solvents.
Methodology:
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Preparation: A series of labeled test tubes are prepared, each containing a different solvent (e.g., water, ethanol, 5% NaOH, 5% NaHCO3, 5% HCl).
-
Sample Addition: To each test tube, approximately 25 mg of dodecanedioic acid is added.
-
Mixing: Each test tube is shaken vigorously for 10-20 seconds.
-
Observation: The miscibility of the solid in the solvent is observed. If the solid dissolves completely, it is deemed soluble. If it remains undissolved, it is insoluble. Partial dissolution is also noted.
-
Acid-Base Characterization:
-
Solubility in 5% NaOH and 5% NaHCO3 indicates that the compound is a strong organic acid.
-
Solubility in 5% NaOH but not in 5% NaHCO3 suggests a weak organic acid.
-
Solubility in 5% HCl indicates an organic base.
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Reactivity and Applications
The dicarboxylic acid nature of DDDA allows it to undergo a variety of chemical reactions, making it a valuable monomer in the polymer industry and a precursor in organic synthesis.
Esterification
Dodecanedioic acid readily reacts with alcohols in the presence of an acid catalyst (e.g., sulfuric acid) to form diesters. These diesters have applications as lubricants, plasticizers, and in fragrances.
Experimental Protocol for Diethyl Dodecanedioate Synthesis:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dodecanedioic acid, a molar excess of ethanol (which also acts as the solvent), and a few drops of concentrated sulfuric acid are combined.
-
Reflux: The mixture is heated to reflux for several hours to drive the equilibrium towards the ester product.
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Work-up: After cooling, the excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted DDDA, followed by a brine wash.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is evaporated to yield the crude diester, which can be further purified by distillation or chromatography.
Esterification of Dodecanedioic Acid
Caption: Reaction scheme for the synthesis of diethyl dodecanedioate.
Polyamide Formation
A major industrial application of dodecanedioic acid is in the synthesis of polyamides, such as Nylon 6,12. This is achieved through a condensation polymerization reaction with a diamine, typically hexamethylenediamine. The resulting polymer has high thermal stability and good mechanical properties.
Experimental Protocol for Nylon 6,12 Synthesis (Interfacial Polymerization):
-
Solution Preparation: Two immiscible solutions are prepared.
-
Aqueous Phase: Hexamethylenediamine is dissolved in an aqueous sodium hydroxide solution.
-
Organic Phase: Dodecanedioyl chloride (the acid chloride derivative of DDDA for higher reactivity) is dissolved in a non-polar organic solvent like cyclohexane.
-
-
Polymerization: The aqueous solution is placed in a beaker, and the organic solution is carefully layered on top, creating a distinct interface.
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Nylon Formation: A polymer film of Nylon 6,12 forms at the interface. This film can be grasped with forceps and continuously drawn out as a "rope," with new polymer forming at the interface as the rope is removed.
-
Washing and Drying: The synthesized nylon rope is washed thoroughly with water and then a solvent like acetone to remove unreacted monomers and byproducts, and then left to dry.
Spectroscopic Analysis
Spectroscopic methods are essential for the structural elucidation and purity assessment of dodecanedioic acid.
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Infrared (IR) Spectroscopy: The IR spectrum of DDDA will show a very broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid dimer. A strong, sharp absorption peak will be present around 1700 cm⁻¹ corresponding to the C=O (carbonyl) stretch.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to be relatively simple. A triplet around 2.3 ppm corresponds to the protons on the carbons alpha to the carbonyl groups (-CH₂-COOH). A complex multiplet in the region of 1.2-1.6 ppm will be due to the other methylene protons in the long chain. The acidic protons of the carboxylic acid groups will appear as a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.
-
¹³C NMR: The spectrum will show a peak for the carbonyl carbon around 180 ppm. The carbons alpha to the carbonyls will appear around 34 ppm, and the other methylene carbons will have signals in the 24-29 ppm range.
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Relationship between Properties and Applications
Caption: Logical diagram showing the relationship between the structural properties of DDDA and its main applications.
This technical guide provides a foundational understanding of the physical and chemical properties of dodecanedioic acid. The detailed protocols and data presented are intended to be a valuable resource for researchers and professionals working with this important dicarboxylic acid.
References
- 1. columbuschemical.com [columbuschemical.com]
- 2. chembk.com [chembk.com]
- 3. valsynthese.ch [valsynthese.ch]
- 4. 693-23-2 CAS MSDS (Dodecanedioic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. Page loading... [wap.guidechem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Dodecanedioic acid, dimethyl ester [webbook.nist.gov]
